ELA-14 (human)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ELA-14 (human) acetate is a fragment of the Elabela peptide that binds to the Apelin receptor (APJ). It activates the Gαi1 and β-arrestin-2 signaling pathways and induces receptor internalization similarly to its parent endogenous peptide .

Mécanisme D'action

Target of Action

ELA-14 (human) is a potent agonist of the apelin receptor, also known as APJ . The apelin receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including cardiovascular function and fluid homeostasis .

Mode of Action

Upon binding to the apelin receptor, ELA-14 (human) activates the Gαi1 pathway and β-arrestin-2 recruitment . This interaction results in a series of intracellular events that lead to the physiological responses associated with ELA-14 (human).

Biochemical Pathways

The activation of the Gαi1 pathway and β-arrestin-2 recruitment by ELA-14 (human) is part of a larger biochemical pathway that regulates cardiovascular function . The downstream effects of this pathway include a depressor response, positive inotropic action, diuresis, anti-inflammatory, anti-fibrotic, and anti-remodeling effects, all of which contribute to cardiovascular protection .

Result of Action

The activation of the apelin receptor by ELA-14 (human) leads to a variety of molecular and cellular effects. These include a reduction in arterial pressure in rat hearts , suggesting a potential role for ELA-14 (human) in the regulation of blood pressure. Furthermore, the activation of the Gαi1 pathway and β-arrestin-2 recruitment by ELA-14 (human) may have additional cellular effects that contribute to its overall physiological activity .

Analyse Biochimique

Biochemical Properties

It activates the Gα i1 pathway and β-arrestin-2 recruitment . These interactions play a crucial role in its biochemical properties.

Cellular Effects

ELA-14 (human) has profound effects on various types of cells and cellular processes. It influences cell function by activating the Gα i1 pathway and recruiting β-arrestin-2 . These actions can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of ELA-14 (human) involves binding to the apelin receptor and activating the Gα i1 pathway . This leads to the recruitment of β-arrestin-2 , which can result in changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that ELA-14 (human) is active in vivo , suggesting that it has a stable profile and can exert long-term effects on cellular function.

Metabolic Pathways

ELA-14 (human) is involved in the apelin signaling pathway It interacts with the apelin receptor and can influence metabolic flux and metabolite levels

Méthodes De Préparation

The synthesis of ELA-14 (human) acetate involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:

Amino Acid Coupling: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

Deprotection: Removal of protecting groups from the amino acids to allow for subsequent coupling reactions.

Cleavage: Detachment of the synthesized peptide from the resin.

Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.

Industrial production methods for ELA-14 (human) acetate are similar but scaled up to meet demand. These methods ensure high purity and yield through optimized reaction conditions and advanced purification techniques .

Analyse Des Réactions Chimiques

ELA-14 (human) acetate undergoes various chemical reactions, including:

Oxidation: The presence of sulfur-containing amino acids like cysteine and methionine makes it susceptible to oxidation.

Reduction: Disulfide bonds formed between cysteine residues can be reduced to free thiols.

Substitution: Amino acid residues can undergo substitution reactions under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

ELA-14 (human) acetate has numerous scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling pathways, particularly those involving the Apelin receptor.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

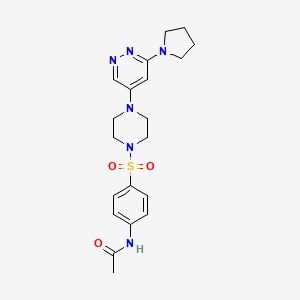

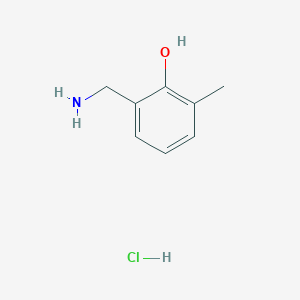

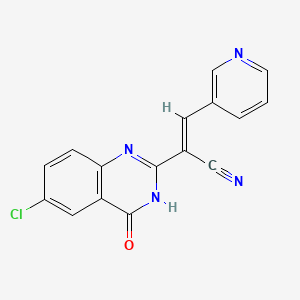

Comparaison Avec Des Composés Similaires

ELA-14 (human) acetate is compared with other Apelin receptor ligands, such as:

Apelin: Another endogenous ligand for the Apelin receptor, known for its cardiovascular effects.

F13A: A synthetic antagonist of the Apelin receptor, structurally similar to Apelin-13.

The uniqueness of ELA-14 lies in its specific activation of the Gαi1 and β-arrestin-2 pathways, making it a valuable tool for studying receptor signaling and potential therapeutic applications .

Propriétés

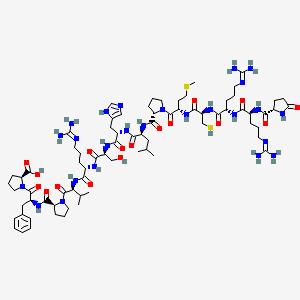

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H119N25O17S2/c1-40(2)33-49(93-67(111)54-20-12-29-98(54)69(113)48(25-32-119-5)91-66(110)53(38-118)96-60(104)45(18-10-27-84-74(78)79)88-59(103)44(17-9-26-83-73(76)77)89-61(105)47-23-24-57(102)87-47)63(107)92-50(35-43-36-82-39-86-43)64(108)95-52(37-101)65(109)90-46(19-11-28-85-75(80)81)62(106)97-58(41(3)4)71(115)99-30-13-21-55(99)68(112)94-51(34-42-15-7-6-8-16-42)70(114)100-31-14-22-56(100)72(116)117/h6-8,15-16,36,39-41,44-56,58,101,118H,9-14,17-35,37-38H2,1-5H3,(H,82,86)(H,87,102)(H,88,103)(H,89,105)(H,90,109)(H,91,110)(H,92,107)(H,93,111)(H,94,112)(H,95,108)(H,96,104)(H,97,106)(H,116,117)(H4,76,77,83)(H4,78,79,84)(H4,80,81,85)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,58-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYSPGTYQNANFL-GYVBEWGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O)NC(=O)C5CCCN5C(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C6CCC(=O)N6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]6CCC(=O)N6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H119N25O17S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1707.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2641238.png)

![N-(2-methoxyphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2641239.png)

![3-(3-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2641241.png)

![N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2641252.png)

![2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2641254.png)

![2-ethoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2641255.png)

![2,6-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2641258.png)

![N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2641260.png)